Ethiin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

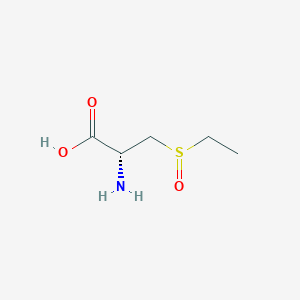

Ethiin is a chiral amino acid derivative with a unique structure that includes an ethylsulfinyl group attached to the third carbon of the propanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethiin typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid derivative.

Sulfoxidation: The introduction of the ethylsulfinyl group is achieved through sulfoxidation reactions. Common reagents for this step include sulfoxides and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Deprotection: The final step involves deprotecting the amino acid to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

化学反応の分析

Types of Reactions

Ethiin undergoes various chemical reactions, including:

Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted amino acid derivatives.

科学的研究の応用

Agricultural Applications

Ethiin as a Pesticide:

this compound is classified as an organophosphate compound and is utilized predominantly as an insecticide and acaricide. It has been registered for use since the late 1950s and is primarily applied to crops such as citrus fruits, cotton, and various vegetables. The effectiveness of ethiiin in controlling pest populations makes it a valuable tool for farmers.

- Usage Statistics:

-

Toxicological Assessments:

Recent assessments have focused on the acute and chronic dietary risks associated with ethiiin. For instance, the acute dietary no-observed-adverse-effect level (NOAEL) was determined to be 0.05 mg/kg/day based on studies involving animal models .

| Assessment Type | NOAEL (mg/kg/day) | Endpoint | Study Reference |

|---|---|---|---|

| Acute Dietary | 0.05 | Plasma ChEI at 0.5 mg/kg/day (LOAEL) | MRID 41188401 |

| Chronic Dietary | 0.05 | Plasma, RBC, Brain ChEI at 0.5 mg/kg/day (LOAEL) | MRID 41188401 |

Biological Interactions

This compound and Inflammation:

Recent studies have investigated the interaction between ethiiin and lipopolysaccharides (LPS), which are known to induce inflammation. In a controlled study involving animal subjects, ethiiin was administered alongside LPS to assess its impact on lung inflammation.

- Key Findings:

Histopathological Changes:

Histological examinations revealed that exposure to ethiiin caused notable alterations in lung tissue, including increased inflammation scores and changes in cellular architecture .

Health Benefits and Nutritional Aspects

Phytonutraceuticals:

this compound is also found in certain vegetables and contributes to their health-promoting properties. It plays a role as a phytonutraceutical, which are compounds derived from plants that have beneficial effects on human health.

作用機序

The mechanism of action of Ethiin involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound may modulate signaling pathways by interacting with cellular receptors.

類似化合物との比較

Similar Compounds

(2R)-2-amino-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of an ethylsulfinyl group.

(2R)-2-amino-3-methylsulfinylpropanoic acid: Similar structure but with a methylsulfinyl group instead of an ethylsulfinyl group.

Uniqueness

Ethiin is unique due to the presence of the ethylsulfinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

特性

CAS番号 |

17795-08-3 |

|---|---|

分子式 |

C5H11NO3S |

分子量 |

165.21 g/mol |

IUPAC名 |

(2R)-2-amino-3-ethylsulfinylpropanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-2-10(9)3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10?/m0/s1 |

InChIキー |

CSZTZFUEOCFFJH-YGVKFDHGSA-N |

SMILES |

CCS(=O)CC(C(=O)O)N |

異性体SMILES |

CCS(=O)C[C@@H](C(=O)O)N |

正規SMILES |

CCS(=O)CC(C(=O)[O-])[NH3+] |

melting_point |

157-159°C |

物理的記述 |

Solid |

同義語 |

ethiin S-ethylcysteine sulfoxide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。